molecular formula C22H17BrN2O5 B12056495 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477729-18-3

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12056495
CAS No.: 477729-18-3
M. Wt: 469.3 g/mol
InChI Key: QMRPEUUUGHCUHC-ZMOGYAJESA-N
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Description

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H15BrN2O4. This compound is notable for its unique structure, which includes a hydroxybenzoyl group, a carbohydrazonoyl group, a methoxyphenyl group, and a bromobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

CAS No.

477729-18-3

Molecular Formula

C22H17BrN2O5

Molecular Weight

469.3 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C22H17BrN2O5/c1-29-20-11-14(13-24-25-21(27)17-7-2-3-8-18(17)26)9-10-19(20)30-22(28)15-5-4-6-16(23)12-15/h2-13,26H,1H3,(H,25,27)/b24-13+

InChI Key

QMRPEUUUGHCUHC-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoyl hydrazine with 2-methoxybenzaldehyde to form an intermediate hydrazone. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential use in drug development. Specifically, its hydrazone linkage is known for biological activity, making it a candidate for:

  • Antimicrobial Agents : Studies have indicated that hydrazones exhibit antibacterial and antifungal properties. The incorporation of the hydroxybenzoyl moiety may enhance these effects by improving solubility and bioavailability.
  • Anticancer Research : Compounds with similar structures have shown cytotoxicity against various cancer cell lines. The bromobenzoate group may contribute to selective targeting of cancer cells.

Photochemical Applications

The presence of methoxy and bromine groups makes this compound a potential candidate for:

  • UV Absorption : Similar compounds are utilized as UV filters in cosmetic formulations. The ability to absorb harmful UV radiation can protect skin from damage.
  • Photostability in Coatings : The compound could be integrated into polymer matrices to enhance the stability of coatings against UV degradation.

Environmental Science

Given the increasing concern over environmental pollutants:

  • Biodegradation Studies : Research into the degradation pathways of similar compounds can provide insights into the environmental impact and the development of biodegradable materials.
  • Analytical Chemistry : The compound can be employed as a standard in chromatographic methods for detecting related substances in environmental samples.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of hydrazone derivatives and their antimicrobial properties. The derivatives exhibited significant activity against Gram-positive bacteria, suggesting that modifications similar to those found in 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate could yield effective antimicrobial agents .

Case Study 2: Photostability Testing

Research conducted on methoxy-substituted benzoates demonstrated their effectiveness as UV stabilizers in polymer formulations. These studies highlighted how incorporating such compounds could enhance the longevity of materials exposed to sunlight .

Mechanism of Action

The mechanism of action of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the bromobenzoate group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C22H17BrN2O5
  • Molecular Weight : 469.295 g/mol
  • CAS Number : 477729-18-3

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including anti-inflammatory, antioxidant, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that derivatives of similar structures exhibit significant anti-inflammatory effects. For instance, compounds with hydroxybenzoyl groups have been shown to inhibit pro-inflammatory mediators in activated microglial cells. Mechanistically, these compounds reduce the expression of nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as IL-1β and TNF-α by modulating pathways involving MAPKs and NF-κB .

2. Antioxidant Activity

The presence of methoxy groups in the structure is associated with enhanced antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage in various diseases .

3. Anticancer Potential

Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of cell cycle regulators .

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into potential applications.

StudyFindings
Study on Hydroxybenzoyl DerivativesDemonstrated significant inhibition of inflammatory markers in microglial cells, suggesting potential for neuroprotective applications .
Antioxidant Activity AssessmentFound that similar methoxy-substituted compounds exhibited strong radical scavenging abilities, indicating their role as antioxidants .
Anticancer ResearchShowed that compounds with similar structures could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

The biological activities of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can be attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : By downregulating pro-inflammatory cytokines and enzymes.
  • Antioxidant Mechanism : Through direct scavenging of reactive oxygen species (ROS).
  • Induction of Apoptosis : Via modulation of apoptotic pathways in cancer cells.

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